molecular formula C21H16ClNO2 B11525294 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate

Cat. No.: B11525294
M. Wt: 349.8 g/mol
InChI Key: HOGHLRUTFBQDFP-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate is a chemical compound with the molecular formula C21H16ClNO2. It is known for its unique structure, which includes a 4-methylphenyl group, an imino group, and a 2-chlorobenzoate ester. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate typically involves the condensation of 4-methylbenzaldehyde with 4-aminobenzyl alcohol, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation and esterification reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate

Uniqueness

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H16ClNO2/c1-15-6-10-17(11-7-15)23-14-16-8-12-18(13-9-16)25-21(24)19-4-2-3-5-20(19)22/h2-14H,1H3

InChI Key

HOGHLRUTFBQDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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